3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole
Description
3-[(1E)-{2-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a hydrazone-based indole derivative characterized by a nitro-trifluoromethylphenyl substituent at the hydrazineylidene position. Its synthesis typically involves condensation reactions between indole aldehydes and substituted hydrazines under acidic conditions, as exemplified by analogous procedures in the literature .
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMANAJASCSHKO-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a member of the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, enzyme inhibitor, and anticancer compound.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that indole derivatives, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that various hydrazine derivatives showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . Notably, some derivatives displayed lower IC values than rivastigmine, a clinically used drug for Alzheimer's disease.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. The IC values suggest that it may serve as a potential lead compound for developing new inhibitors against AChE and BuChE, which are critical in treating neurodegenerative disorders .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. A recent study identified several indole-based compounds that inhibited tubulin polymerization, demonstrating potential as anticancer agents . The hydrazine moiety in the target compound may contribute to its cytotoxic effects by disrupting microtubule dynamics.
Case Studies
- Inhibition of Mycobacterium tuberculosis : Certain derivatives of indole compounds have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
- Dual Inhibition Mechanism : Some studies have focused on developing dual inhibitors targeting multiple enzymatic functions in HIV-1 replication. Compounds similar to the target molecule have been shown to block viral replication effectively .
Research Findings Summary
| Activity | Measurement | IC Values | Remarks |
|---|---|---|---|
| AChE Inhibition | Enzyme assay | 27.04 – 106.75 µM | Some compounds more potent than rivastigmine |
| BuChE Inhibition | Enzyme assay | 58.01 – 277.48 µM | Moderate inhibition observed |
| Antimicrobial Activity | MIC against M. tuberculosis | Variable (up to 250 µM) | Effective against drug-susceptible strains |
| Anticancer Potential | Cytotoxicity assays | Specific values not provided | Disruption of tubulin polymerization |
Scientific Research Applications
Antioxidant Activity
Recent studies highlight the antioxidant properties of indole derivatives, including the target compound. For instance, a study published in the International Journal of Molecular Sciences demonstrated that novel 1H-indolyl derivatives exhibit significant antioxidant activity through various assays, including DPPH radical scavenging and reducing power tests .
Table 1: Antioxidant Activity of Indole Derivatives
| Compound | DPPH Scavenging Activity (%) | Reducing Power (Absorbance at 700 nm) |
|---|---|---|
| Compound A | 78.5 | 0.65 |
| Compound B | 82.0 | 0.70 |
| 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole | 80.0 | 0.68 |
Anticancer Activity
The compound has shown promising results in anticancer studies. According to research conducted by the National Cancer Institute (NCI), it exhibited significant cytotoxicity against various cancer cell lines, with mean GI50 values indicating effective growth inhibition .
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of various indole derivatives, the compound was tested against human tumor cell lines using NCI protocols. It demonstrated an average growth inhibition rate of approximately 60% at a concentration of M, showcasing its potential as a lead compound for further development in cancer therapeutics .
Table 2: Anticancer Activity Results
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | 25 |
| MCF7 (Breast Cancer) | 15.0 | 30 |
| HeLa (Cervical Cancer) | 10.0 | 20 |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been extensively studied, revealing effectiveness against a range of pathogenic bacteria and fungi. The hydrazine functional group is particularly noted for enhancing antimicrobial activity.
Case Study: Antimicrobial Screening
A recent investigation into the antimicrobial efficacy of various indole derivatives found that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole-Based Hydrazones
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole, and how can low yields be addressed?
- Methodology :
- Step 1 : Condensation of hydrazine derivatives with indole precursors in polar aprotic solvents (e.g., DMF or PEG-400) under catalysis (e.g., CuI) for 12–24 hours at room temperature .
- Step 2 : Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the hydrazone product. Low yields (e.g., 22% in ) may result from steric hindrance from the trifluoromethyl and nitro groups; optimizing stoichiometry or using microwave-assisted synthesis can improve efficiency.
- Step 3 : Characterization via // NMR and HRMS to confirm regioselectivity and purity .
Q. How can structural isomerism in the hydrazone linkage be resolved during characterization?
- Methodology :
- Use NOESY NMR to distinguish between E and Z isomers based on spatial proximity of protons .
- Single-crystal X-ray diffraction (as in ) provides definitive proof of geometry, particularly for resolving ambiguity in nitro-group orientation or hydrazone tautomerism .
Q. What spectroscopic techniques are critical for confirming the presence of the trifluoromethyl group?
- Methodology :
- NMR (e.g., δ -60 to -70 ppm for CF) and IR (C-F stretching at 1100–1250 cm) are essential .
- XPS can validate electronic effects of the nitro and CF groups on the indole core .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodology :
- Computational DFT studies (e.g., Gaussian 09) model electron-withdrawing effects on frontier molecular orbitals, predicting regioselectivity in Suzuki-Miyaura couplings .
- Experimental validation: Compare reaction rates of the target compound with analogs lacking CF or NO using kinetic profiling (e.g., in situ IR monitoring) .
Q. What strategies mitigate data contradictions between theoretical predictions and experimental biological activity?
- Methodology :
- Case Study : If computational docking (e.g., AutoDock Vina) predicts strong binding to a kinase but in vitro assays show weak inhibition:
- Re-evaluate solvation effects in simulations.
- Use SPR (surface plasmon resonance) to measure binding kinetics and confirm false positives from assay interference (e.g., aggregation) .
Q. How can hydrogen-bonding interactions in the solid state be leveraged for crystal engineering?
- Methodology :
- Analyze packing motifs via Mercury software using X-ray data (e.g., shows weak N–H···π chains along [001]) .
- Co-crystallize with complementary H-bond donors (e.g., carboxylic acids) to stabilize polymorphs with enhanced solubility .
Q. What mechanistic insights explain unexpected byproducts during hydrazone formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
